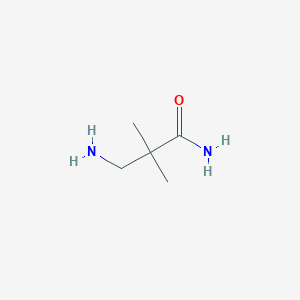

3-Amino-2,2-dimethylpropanamide

Description

The exact mass of the compound 3-Amino-2,2-dimethylpropanamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Amino-2,2-dimethylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2,2-dimethylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-5(2,3-6)4(7)8/h3,6H2,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQZJXVIXAPOPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457149 | |

| Record name | 3-amino-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324763-51-1 | |

| Record name | 3-Amino-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=324763-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanamide, 3-amino-2,2-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanamide, 3-amino-2,2-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 3-Amino-2,2-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 3-Amino-2,2-dimethylpropanamide. It is a primary metabolite of the direct renin inhibitor Aliskiren (B1664508), a drug used in the management of hypertension. This document collates available data on its synthesis, characterization, and its role within the broader context of the renin-angiotensin-aldosterone system (RAAS). Detailed experimental protocols for its synthesis are provided, along with a summary of its known physicochemical properties. The guide also explores the signaling pathway of its parent compound, Aliskiren, to provide context for its biological relevance.

Chemical and Physical Properties

3-Amino-2,2-dimethylpropanamide, also known as 3-amino-2,2-dimethylpropionamide, is a small organic molecule that plays a significant role as a key intermediate in the synthesis of Aliskiren and is also one of its metabolites.[1] Its fundamental properties are summarized in the tables below for easy reference.

Identification

| Identifier | Value |

| IUPAC Name | 3-amino-2,2-dimethylpropanamide[1] |

| CAS Number | 324763-51-1[2][3] |

| Molecular Formula | C₅H₁₂N₂O[2][3] |

| SMILES | CC(C)(CN)C(=O)N[1] |

| InChIKey | HKQZJXVIXAPOPZ-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 116.16 g/mol [2][3] |

| Appearance | White to Off-White Solid[4] |

| Melting Point | 79-82°C[4] |

| Boiling Point | Data not available |

| Density | Data not available |

| Solubility | Soluble in DMSO and Methanol[4] |

| pKa | Data not available |

Spectroscopic Data

While specific, publicly available spectra for 3-Amino-2,2-dimethylpropanamide are limited, typical chemical shifts and fragmentation patterns for similar structures can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two methyl groups, the methylene (B1212753) group adjacent to the amino group, the amino protons, and the amide protons. The gem-dimethyl groups would likely appear as a singlet, while the methylene and amino protons would exhibit characteristic splitting patterns depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the quaternary carbon, the two equivalent methyl carbons, the methylene carbon, and the carbonyl carbon of the amide group. The chemical shift of the carbonyl carbon would be in the typical range for amides (170-185 ppm).[5]

Mass Spectrometry (MS)

The mass spectrum of 3-Amino-2,2-dimethylpropanamide would show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for amino amides involve cleavage of the C-C bond adjacent to the carbonyl group and loss of the amide group.[6][7]

Experimental Protocols

The synthesis of 3-Amino-2,2-dimethylpropanamide is crucial for its use as a building block in the pharmaceutical industry, particularly for the production of Aliskiren. Several patented methods describe its preparation. Below are detailed methodologies based on these findings.

Synthesis from Cyanoacetic Acid Derivatives

This industrial preparation method involves the methylation, amination, and reduction of cyanoacetic acid derivatives.[8]

Experimental Workflow:

Figure 1: Synthesis workflow from cyanoacetic acid.

Methodology:

-

Methylation: A suitable cyanoacetic acid derivative is methylated using a methylating agent in an appropriate solvent.

-

Amination: The methylated intermediate is then subjected to amination, typically using ammonia (B1221849), to introduce the amide functionality.

-

Reduction: The final step involves the reduction of the cyano group to an amino group. A common method for this transformation is catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.[8]

Synthesis via Ammonolysis of a Protected Ester

This method involves the ammonolysis of a protected ester derivative.[9]

Experimental Workflow:

Figure 2: Synthesis workflow via ammonolysis.

Methodology:

-

Ammonolysis: A protected ester, such as a 3-tolysulfonyl methyl ester derivative, is refluxed with concentrated aqueous ammonia (typically 28%) for 5-8 hours.[9]

-

Work-up: After cooling, the reaction mixture is extracted with a suitable organic solvent and concentrated to yield 3-Amino-2,2-dimethylpropanamide.[9]

Biological Activity and Signaling Pathways

The primary known biological role of 3-Amino-2,2-dimethylpropanamide is as a metabolite of Aliskiren.[1] Aliskiren is a potent and selective inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[10][11][12]

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.

Signaling Pathway:

Figure 3: The Renin-Angiotensin-Aldosterone System and the role of Aliskiren.

As a metabolite, 3-Amino-2,2-dimethylpropanamide is a product of the biotransformation of Aliskiren in the body. While Aliskiren directly inhibits renin, the specific biological activity of 3-Amino-2,2-dimethylpropanamide itself has not been extensively studied. It is generally considered to be a less active or inactive metabolite.

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3-Amino-2,2-dimethylpropanamide is classified as causing serious eye damage.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses and gloves, should be observed when handling this compound.

Conclusion

3-Amino-2,2-dimethylpropanamide is a molecule of significant interest to the pharmaceutical industry, primarily due to its role as a key intermediate in the synthesis of the antihypertensive drug Aliskiren and as one of its main metabolites. This guide has provided a consolidated source of its chemical and physical properties, along with detailed synthetic protocols. While its direct biological activity appears to be limited, its connection to the potent renin inhibitor Aliskiren underscores its importance in drug development and metabolic studies. Further research into the independent pharmacological profile of this compound could be a potential area for future investigation.

References

- 1. 3-Amino-2,2-dimethylpropanamide | C5H12N2O | CID 11159315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. indiamart.com [indiamart.com]

- 4. 3-Amino-2,2-dimethylpropanamide [srdpharma.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2011091677A1 - Preparation method of aliskiren intermediate 3-amino-2,2-dimethyl propanamide - Google Patents [patents.google.com]

- 9. 3-amino-N-ethyl-2,2-dimethylpropanamide | 1250599-62-2 | Benchchem [benchchem.com]

- 10. Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure-based design of a new series of N-(piperidin-3-yl)pyrimidine-5-carboxamides as renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-2,2-dimethylpropanamide

CAS Number: 324763-51-1

Abstract

This technical guide provides a comprehensive overview of 3-Amino-2,2-dimethylpropanamide (CAS 324763-51-1), a key chemical intermediate in the synthesis of the direct renin inhibitor, Aliskiren. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the physicochemical properties, various synthetic routes with experimental protocols, and the role of this compound as a metabolite of Aliskiren. Safety and handling information is also included. While the primary utility of 3-Amino-2,2-dimethylpropanamide is as a synthon, this guide also touches upon its limited available data as a metabolic byproduct.

Introduction

3-Amino-2,2-dimethylpropanamide is a pivotal building block in the pharmaceutical industry, most notably for its role in the convergent synthesis of Aliskiren, a medication used to treat hypertension.[1] Its gem-dimethyl structural feature is a key component of the final drug's architecture. Beyond its synthetic utility, it has also been identified as a potential metabolite of Aliskiren, formed through the hydrolysis of the parent drug's amide bond.[2] This guide aims to consolidate the available technical information on this compound to support further research and development activities.

Physicochemical Properties

A summary of the known physical and chemical properties of 3-Amino-2,2-dimethylpropanamide is presented in the table below.

| Property | Value | Reference |

| CAS Number | 324763-51-1 | [3] |

| Molecular Formula | C₅H₁₂N₂O | [3] |

| Molecular Weight | 116.16 g/mol | [3] |

| IUPAC Name | 3-amino-2,2-dimethylpropanamide | [4] |

| Appearance | White to Off-White Solid | [5] |

| Melting Point | 79-82°C | [5] |

| Solubility | Soluble in DMSO and Methanol (B129727) | [5] |

| SMILES | CC(C)(CN)C(=O)N | [4] |

| InChIKey | HKQZJXVIXAPOPZ-UHFFFAOYSA-N | [4] |

Synthesis of 3-Amino-2,2-dimethylpropanamide

Several synthetic routes for the preparation of 3-Amino-2,2-dimethylpropanamide have been documented, primarily in patent literature. These methods are crucial for the industrial production of Aliskiren. Two distinct methodologies are detailed below.

Synthesis from Hydroxymethyl Trimethylacetic Acid

This pathway involves the esterification of hydroxymethyl trimethylacetic acid, followed by the introduction of a leaving group and subsequent ammonolysis.

Experimental Protocol:

-

Step 1: Esterification of Hydroxymethyl Trimethylacetic Acid: In a 2L three-necked flask, add hydroxypivalic acid (450g, 3.8mol), methanol (800mL), and concentrated sulfuric acid (5mL). The mixture is refluxed for 6 hours. Reaction completion is monitored by Gas Chromatography (GC).[6]

-

Step 2: Protection/Activation: The resulting methyl hydroxypivalate is then reacted with a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base to form a mesylate or tosylate ester.[6]

-

Step 3: Ammonolysis: The protected ester (e.g., 3-mesyloxy-2,2-dimethylpropanoate, 0.1 mol) is added to 250mL of 28% concentrated aqueous ammonia. The mixture is refluxed for 5 hours. After cooling to room temperature, 100mL of toluene (B28343) is added, and the mixture is concentrated to yield 3-amino-2,2-dimethylpropanamide. The reported yield is approximately 85%.[6]

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. e-lactancia.org [e-lactancia.org]

- 3. scbt.com [scbt.com]

- 4. 3-Amino-2,2-dimethylpropanamide | C5H12N2O | CID 11159315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Process For Preparing Aliskiren Intermediate [quickcompany.in]

- 6. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents [patents.google.com]

Physical and chemical properties of 3-Amino-2,2-dimethylpropanamide

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Amino-2,2-dimethylpropanamide, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support their work.

Introduction

3-Amino-2,2-dimethylpropanamide, also known as β-amino-pivalamide, is a valuable building block in organic synthesis, most notably recognized for its role as a crucial intermediate in the industrial production of Aliskiren (B1664508), a direct renin inhibitor used for the treatment of hypertension.[1] Its unique structural features, including a neopentyl core, a primary amine, and a primary amide, contribute to its specific reactivity and utility in the construction of complex molecular architectures. This guide aims to consolidate the available technical information on this compound to facilitate its effective use in research and development.

Physical and Chemical Properties

The fundamental physical and chemical properties of 3-Amino-2,2-dimethylpropanamide are summarized in the table below, compiled from various chemical suppliers and databases.[2][3][4][5][6]

| Property | Value |

| IUPAC Name | 3-Amino-2,2-dimethylpropanamide[5] |

| Synonyms | 3-Amino-2,2-dimethyl-propionamide, β-Aminopivalamide[4][5] |

| CAS Number | 324763-51-1[2][3][4][5][6] |

| Molecular Formula | C₅H₁₂N₂O[2][3][4][5][6] |

| Molecular Weight | 116.16 g/mol [3][4][5] |

| Appearance | White to off-white solid[4] |

| Melting Point | 79-82 °C[4] |

| Boiling Point | 270.6 ± 23.0 °C at 760 mmHg (Predicted)[6] |

| Solubility | Soluble in DMSO and Methanol[4] |

| Density | 1.0 ± 0.1 g/cm³ (Predicted)[6] |

| Flash Point | 117.5 ± 22.6 °C (Predicted)[6] |

Synthesis and Purification

The synthesis of 3-Amino-2,2-dimethylpropanamide has been described in several patents, often starting from cyanoacetic acid derivatives or hydroxypivalic acid.[7] A common industrial approach involves the methylation, amination, and subsequent reduction of a cyanoacetic acid derivative. An alternative route starts from the more readily available hydroxypivalic acid.

Experimental Protocol: Synthesis from a Cyanoacetic Acid Derivative[8]

This protocol is a general representation of the industrial synthesis of 3-Amino-2,2-dimethylpropanamide.

Step 1: Methylation of Cyanoacetic Acid Derivative A suitable cyanoacetic acid derivative (e.g., cyanoacetic acid, cyanoacetate, or cyanoacetamide) is dissolved in an appropriate solvent (e.g., ethanol (B145695), tetrahydrofuran, or toluene). A base (e.g., sodium ethoxide, sodium hydroxide, or potassium carbonate) is added, followed by a methylating agent (e.g., methyl iodide or dimethyl sulfate) at a controlled temperature (typically between 20-80 °C). The reaction is monitored until completion.

Step 2: Amination The methylated intermediate is then subjected to amination. This is typically achieved by reacting it with ammonia (B1221849) (either as ammonia gas or an aqueous solution) in a suitable solvent such as methanol (B129727) or ethanol.

Step 3: Reduction The resulting 2,2-dimethyl-cyanoacetamide is reduced to afford 3-Amino-2,2-dimethylpropanamide. This reduction is commonly carried out via catalytic hydrogenation using a catalyst such as Raney Nickel or Palladium on carbon, under a hydrogen atmosphere (e.g., 2 atm) at an elevated temperature (e.g., 60 °C) in a solvent like ethanol containing ammonia.

Purification Protocol

The crude 3-Amino-2,2-dimethylpropanamide obtained from the synthesis can be purified by the following general procedure:

-

Solvent Removal: The reaction mixture is typically filtered to remove the catalyst, and the solvent is removed under reduced pressure.

-

Extraction: The residue can be taken up in a suitable organic solvent and washed with brine or water to remove inorganic impurities.

-

Crystallization: The product is then crystallized from a suitable solvent system (e.g., toluene (B28343) or an alcohol/ether mixture) to yield the purified white to off-white solid. The purity can be assessed by techniques such as HPLC or GC.

Analytical Characterization

| Technique | Predicted Data |

| ¹H-NMR | δ (ppm): ~1.1 (s, 6H, 2 x CH₃), ~2.7 (s, 2H, CH₂-NH₂), ~1.5-2.5 (br s, 2H, NH₂), ~5.5-7.5 (br s, 2H, CONH₂) |

| ¹³C-NMR | δ (ppm): ~25 (2 x CH₃), ~40 (C(CH₃)₂), ~50 (CH₂-NH₂), ~180 (C=O) |

| FT-IR | ν (cm⁻¹): ~3300-3400 (N-H stretch, amine and amide), ~1650 (C=O stretch, amide I), ~1600 (N-H bend, amide II) |

| Mass Spec. | [M+H]⁺ = 117.1028 |

Chemical Reactivity and Stability

The reactivity of 3-Amino-2,2-dimethylpropanamide is dictated by its primary amine and primary amide functional groups.

-

N-Alkylation/N-Acylation: The primary amine is nucleophilic and can readily undergo alkylation or acylation reactions.

-

Amide Hydrolysis: The amide group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, although this typically requires harsh conditions.

-

Reaction with Aldehydes and Ketones: The primary amine can react with aldehydes and ketones to form imines.

Stability and Storage: 3-Amino-2,2-dimethylpropanamide is a stable solid under normal laboratory conditions. For long-term storage, it is recommended to keep it in a tightly sealed container in a refrigerator.[4] It is important to avoid contact with strong oxidizing agents.

Biological Activity and Signaling Pathways

Currently, there is no publicly available data to suggest that 3-Amino-2,2-dimethylpropanamide is directly involved in any specific signaling pathways or possesses significant biological activity on its own. Its primary significance in the life sciences is as a key building block in the synthesis of the antihypertensive drug, Aliskiren.

Aliskiren functions by directly inhibiting the enzyme renin, which is the first and rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the conversion of angiotensinogen (B3276523) to angiotensin I, Aliskiren leads to a reduction in the downstream production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention. The overall effect is a decrease in blood pressure.

Conclusion

3-Amino-2,2-dimethylpropanamide is a commercially important chemical intermediate with well-defined physical properties and established synthetic routes. Its primary application in the pharmaceutical industry, particularly in the synthesis of Aliskiren, underscores its significance. While detailed public spectral and biological data on the compound itself are limited, its chemical reactivity is predictable based on its functional groups. Further research into the potential biological activities of this compound and its derivatives could open new avenues for its application. This guide provides a solid foundation for professionals working with this versatile molecule.

References

- 1. Formal total synthesis of aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.indiamart.com [m.indiamart.com]

- 3. scbt.com [scbt.com]

- 4. 3-Amino-2,2-dimethylpropanamide [srdpharma.com]

- 5. 3-Amino-2,2-dimethylpropanamide | C5H12N2O | CID 11159315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Amino-2,2-dimethylpropanamide | CAS#:324763-51-1 | Chemsrc [chemsrc.com]

- 7. WO2011091677A1 - Preparation method of aliskiren intermediate 3-amino-2,2-dimethyl propanamide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Discovery and Synthetic History of 3-Amino-2,2-dimethylpropanamide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the discovery and historical development of synthetic methodologies for 3-Amino-2,2-dimethylpropanamide, a key intermediate in the manufacture of the renin inhibitor, Aliskiren (B1664508).

Introduction: A Pivotal Intermediate in Pharmaceutical Synthesis

3-Amino-2,2-dimethylpropanamide (C₅H₁₂N₂O) is a crucial building block in the synthesis of Aliskiren, a first-in-class direct renin inhibitor for the treatment of hypertension.[1][2] The discovery and development of this compound are intrinsically linked to the quest for an efficient and industrially scalable manufacturing process for Aliskiren.[1][2] Consequently, the history of 3-Amino-2,2-dimethylpropanamide is a story of synthetic strategy evolution, driven by the need for high yield, cost-effectiveness, and process simplicity.[1][2] This guide will delve into the key synthetic routes that have been developed, presenting the available quantitative data and detailed experimental protocols.

Synthetic Methodologies: A Historical Perspective

Several distinct synthetic pathways for 3-Amino-2,2-dimethylpropanamide have been documented, primarily in patent literature. These methods have evolved from early, less efficient routes to more streamlined, industrially viable processes.

An early method for the preparation of 3-Amino-2,2-dimethylpropanamide was described in the Journal of the Chemical Society in 1947. This route, while historically significant, has limitations for large-scale industrial production.[1] The synthesis proceeds through the reaction of 1-nitro iso-butylene with potassium cyanide, followed by reduction under acidic conditions with iron powder.[1]

A more contemporary and industrially applicable approach starts from the readily available raw material, hydroxymethyl trimethylacetic acid.[1] This multi-step synthesis involves esterification, protection of the hydroxyl group, and subsequent ammonolysis to yield the final product.[1] This method is advantageous due to its reasonable route, accessible starting materials, lower cost, and high yield.[1]

Experimental Protocol:

A detailed experimental protocol for this synthetic route is outlined in patent CN102477002B and involves the following three steps:[1]

-

Step 1: Esterification of Hydroxymethyl Trimethylacetic Acid.

-

Reactants: Hydroxymethyl trimethylacetic acid.

-

Reagents: An alcohol (e.g., methanol, ethanol, or isopropanol) as the solvent and an acid catalyst (e.g., hydrochloric acid, sulfuric acid, or tosic acid).[1]

-

Procedure: The hydroxymethyl trimethylacetic acid is esterified in the chosen alcohol under acidic conditions to produce the corresponding ester.[1]

-

-

Step 2: Protection of the Hydroxyl Group.

-

Reactant: The methylol trimethylacetic acid ester obtained from Step 1.

-

Reagents: A protecting group reagent such as methylsulfonyl chloride, tosyl chloride, or acetyl chloride.[1] For example, 3-hydroxy-2,2-dimethylated methyl propionate (B1217596) (0.1 mol) is dissolved in dichloromethane (B109758) (200 mL) and triethylamine (B128534) (15.2g, 0.15mol).[1] Methylsulfonyl chloride (13.7g, 0.12mol) is then added dropwise at a temperature below 0°C.[1]

-

Procedure: The reaction mixture is stirred at ambient temperature for 8 hours. Following this, it is neutralized with 10% dilute hydrochloric acid and extracted with ethyl acetate (B1210297) (100 mL x 4). The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the protected intermediate.[1]

-

-

Step 3: Ammonolysis.

-

Reactant: The protected ester from Step 2 (e.g., 3-mesyloxy-2,2-dimethylated methyl propionate).

-

Reagent: Concentrated aqueous ammonia (B1221849) (e.g., 28%).[3]

-

Procedure: The protected ester is refluxed with concentrated aqueous ammonia for 5-8 hours.[3] This step converts the ester group to the amide and removes the protecting group, yielding 3-amino-2,2-dimethylpropanamide.[3]

-

Quantitative Data:

| Step | Product | Yield |

| Protection | 3-mesyloxy-2,2-dimethylated methyl propionate | 92%[1] |

| Ammonolysis | 3-amino-2,2-dimethylpropanamide | 80%[3] |

Logical Workflow:

Another industrially significant method for preparing 3-Amino-2,2-dimethylpropanamide involves starting from cyanoacetic acid derivatives.[2] This process is characterized by its low cost, environmental friendliness, short reaction route, simple operation, and high yield.[2] The synthesis proceeds through methylation, amination, and reduction of the cyanoacetic acid derivative.[2]

Experimental Protocol:

The general three-step process is described in patent WO2011091677A1:[2]

-

Step 1: Methylation of Cyanoacetic Acid Derivative.

-

Starting Materials: Cyanoacetic acid, cyanoacetate, or cyanoacetamide.[2]

-

Procedure: The cyanoacetic acid derivative undergoes methylation.

-

-

Step 2: Amination.

-

Procedure: The methylated intermediate is then aminated.

-

-

Step 3: Reduction.

-

Reactant: 2,2-dimethyl cyanoacetamide.

-

Reagents: Ethanol, aqueous ammonia, and Palladium on carbon (Pd/C).[2]

-

Procedure: 2,2-dimethyl cyanoacetamide is dissolved in ethanol, and aqueous ammonia and palladium on carbon are added. The mixture is hydrogenated at 2 atmospheres and 60°C for 3 hours. After filtration and concentration, 3-amino-2,2-dimethylpropanamide is obtained.[2]

-

Quantitative Data:

| Step | Product | Yield |

| Reduction | 3-amino-2,2-dimethylpropanamide | 78%[2] |

Logical Workflow:

Signaling Pathways and Biological Activity

It is important to note that 3-Amino-2,2-dimethylpropanamide is a synthetic intermediate and not a pharmacologically active agent in itself.[3] Its biological significance is derived from its incorporation into the structure of Aliskiren. The mechanism of action and interaction with biological pathways are properties of the final drug, Aliskiren, which acts as a direct renin inhibitor.[1] There is no evidence in the reviewed literature to suggest that 3-Amino-2,2-dimethylpropanamide has any independent biological signaling activity.

Conclusion

The discovery and historical development of 3-Amino-2,2-dimethylpropanamide are a testament to the process of chemical synthesis optimization in the pharmaceutical industry. From early, less practical methods to modern, efficient, and scalable routes, the evolution of its synthesis has been driven by its critical role as an intermediate for the antihypertensive drug Aliskiren. The methodologies presented herein, derived from the patent literature, provide a comprehensive technical overview for researchers and professionals in drug development and chemical synthesis.

References

- 1. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents [patents.google.com]

- 2. WO2011091677A1 - Preparation method of aliskiren intermediate 3-amino-2,2-dimethyl propanamide - Google Patents [patents.google.com]

- 3. 3-amino-N-ethyl-2,2-dimethylpropanamide | 1250599-62-2 | Benchchem [benchchem.com]

Biological activity of 3-Amino-2,2-dimethylpropanamide derivatives

An In-depth Technical Guide on the Biological Activity of 3-Amino-2,2-dimethylpropanamide Derivatives

This technical guide provides a comprehensive overview of the biological activities of 3-Amino-2,2-dimethylpropanamide derivatives, with a primary focus on their anticancer properties. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

3-Amino-2,2-dimethylpropanamide and its derivatives represent a class of small molecules with significant therapeutic potential. The core structure, characterized by a propanamide backbone with gem-dimethyl substitution at the C2 position and an amino group at the C3 position, serves as a versatile scaffold for the development of various biologically active compounds. These derivatives have been investigated for a range of pharmacological applications, most notably as anticancer agents. This guide summarizes the key findings related to their biological activity, presents quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows. The parent compound, 3-amino-2,2-dimethylpropanamide, is also recognized as a key intermediate in the synthesis of Aliskiren (B1664508), a renin inhibitor used to treat hypertension[1][2].

Anticancer and Antiproliferative Activity

A significant body of research has focused on the anticancer potential of 3-Amino-2,2-dimethylpropanamide derivatives. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines.

Data Presentation

The following table summarizes the in vitro anticancer and antiproliferative activities of selected 3-Amino-2,2-dimethylpropanamide derivatives.

| Compound Name | Cell Line | Activity Type | IC₅₀ (µM) | Reference |

| 3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide (5c) | Human Burkitt's lymphoma (Ramos) | Anticancer | < 8 | [3] |

| 3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide (5c) | 59 different cancer cell lines (NCI panel) | Anticancer | 0.32 - 3.89 | [3] |

| N-Benzyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide | HeLa (cervical cancer) | Antiproliferative | 12.3 | [1] |

Note: The National Cancer Institute (NCI) screening panel includes a broad range of cancer cell lines, including those from colon cancer, non-small cell lung cancer, melanoma, and leukemia, where the compound 5c showed the highest potency[3].

Experimental Protocols

The evaluation of the anticancer activity of these derivatives typically involves in vitro cytotoxicity assays. The following is a generalized protocol for the MTT assay, a common method used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.

MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 to 10,000 cells per well) and allowed to adhere and grow for 24 hours in a suitable culture medium supplemented with fetal bovine serum.

-

Compound Treatment: The 3-Amino-2,2-dimethylpropanamide derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period, typically 48 to 72 hours.

-

MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC₅₀ value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The precise molecular mechanisms by which 3-Amino-2,2-dimethylpropanamide derivatives exert their anticancer effects are still under investigation. However, many anticancer agents function by interfering with key signaling pathways that control cell growth, proliferation, and survival.

Signaling Pathway Diagram

The following diagram illustrates a simplified, generic cell survival signaling pathway that is often dysregulated in cancer and is a common target for anticancer drugs.

Caption: Simplified Cell Survival Signaling Pathway.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the discovery and initial biological evaluation of novel chemical compounds like 3-Amino-2,2-dimethylpropanamide derivatives.

Caption: Workflow for Biological Activity Screening.

Other Biological Activities

While the primary focus has been on anticancer properties, derivatives of 3-Amino-2,2-dimethylpropanamide and related structures have been explored for other biological activities.

-

Antimicrobial Potential: Some derivatives, such as 3-Hydroxy-N-isopropyl-2,2-dimethylpropanamide, have been identified as intermediates in the synthesis of antimicrobial agents[1]. This suggests that the core scaffold may be amenable to modifications that impart antibacterial or antifungal properties.

-

Enzyme Inhibition: The structural features of these derivatives make them potential candidates for enzyme inhibitors. As previously mentioned, the parent compound is an intermediate for the renin inhibitor Aliskiren[1][2]. Further research could explore the inhibitory potential of other derivatives against various enzymatic targets.

Conclusion

3-Amino-2,2-dimethylpropanamide derivatives have emerged as a promising class of compounds with significant anticancer activity. The quantitative data presented in this guide highlight their potency against a broad range of cancer cell lines. The provided experimental protocol for the MTT assay offers a standard method for evaluating their cytotoxicity. While the precise mechanisms of action are still being elucidated, their ability to interfere with cell survival pathways is a likely contributor to their anticancer effects. Future research should focus on detailed structure-activity relationship studies to optimize the efficacy and selectivity of these compounds, as well as further exploration of their potential as antimicrobial agents and enzyme inhibitors.

References

- 1. 3-amino-N-ethyl-2,2-dimethylpropanamide | 1250599-62-2 | Benchchem [benchchem.com]

- 2. WO2011091677A1 - Preparation method of aliskiren intermediate 3-amino-2,2-dimethyl propanamide - Google Patents [patents.google.com]

- 3. Anticancer activity of small amphipathic β²,²-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 3-Amino-2,2-dimethylpropanamide in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2,2-dimethylpropanamide, a key pharmaceutical intermediate, plays a crucial role in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structural features, including a primary amine and an amide group on a sterically hindered neopentyl scaffold, make it a valuable building block in modern medicinal chemistry. This technical guide provides an in-depth overview of its synthesis, applications, and the experimental protocols involved, with a primary focus on its integral role in the production of the direct renin inhibitor, Aliskiren (B1664508).

Physicochemical Properties

3-Amino-2,2-dimethylpropanamide is a white to off-white solid with the following properties:

| Property | Value |

| CAS Number | 324763-51-1[1][2] |

| Molecular Formula | C₅H₁₂N₂O[1][2][3] |

| Molecular Weight | 116.16 g/mol [1][2][3] |

| Melting Point | 79-82°C[2] |

| Solubility | Soluble in DMSO and Methanol[2] |

Synthesis of 3-Amino-2,2-dimethylpropanamide

Several synthetic routes have been developed for the industrial production of 3-Amino-2,2-dimethylpropanamide. The choice of a particular method often depends on factors such as the availability of starting materials, cost-effectiveness, and scalability. Two prominent methods are detailed below.

Method 1: From Hydroxypivalic Acid

A common and efficient method starts from the readily available 3-hydroxy-2,2-dimethylpropionic acid (hydroxypivalic acid). This multi-step synthesis involves esterification, protection of the hydroxyl group, and subsequent ammonolysis.[4]

Experimental Protocol:

Step 1: Esterification of Hydroxypivalic Acid

-

In a suitable reactor, reflux a mixture of hydroxypivalic acid (e.g., 450 g) and an alcohol such as methanol (B129727) (e.g., 800 mL) in the presence of a catalytic amount of a strong acid like sulfuric acid (e.g., 5 mL) for approximately 6 hours.

-

Monitor the reaction to completion using a suitable technique (e.g., GC).

-

Upon completion, neutralize the acid catalyst, extract the product, dry the organic layer, and distill under reduced pressure to obtain the corresponding methyl 3-hydroxy-2,2-dimethylpropionate.

Step 2: Protection of the Hydroxyl Group

-

The hydroxyl group of the ester is protected, for example, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base to form a mesylate or tosylate ester.

Step 3: Ammonolysis

-

The protected ester (e.g., 0.1 mol of the 3-toluenesulfonyl methyl ester) is refluxed with concentrated aqueous ammonia (B1221849) (e.g., 28%, 250 mL) for 5-8 hours.[5]

-

This step results in the formation of the amide and the displacement of the protecting group.

-

After cooling, the product is extracted and concentrated to yield 3-Amino-2,2-dimethylpropanamide.

Quantitative Data for Synthesis from Hydroxypivalic Acid:

| Step | Reactants | Conditions | Yield | Purity | Reference |

| Ammonolysis | 3-(mesyloxy)-2,2-dimethylpropionate, 28% aq. NH₃ | Reflux, 5h | 84.6% | - | CN102477002B |

| Ammonolysis | 3-(tosyloxy)-2,2-dimethylpropionate, 28% aq. NH₃ | Reflux, 6h | 79-80% | - | CN102477002B |

Method 2: From Cyanoacetic Acid Derivatives

An alternative industrial preparation involves the methylation, amination, and reduction of cyanoacetic acid derivatives.[6] This method is noted for its cost-effectiveness and high yield.

Experimental Workflow:

Caption: Workflow for the synthesis of 3-Amino-2,2-dimethylpropanamide from a cyanoacetic acid derivative.

Experimental Protocol (Example from Patent WO2011091677A1):

-

Reduction of 2,2-dimethyl-cyanoacetamide: A solution of 2,2-dimethyl-cyanoacetamide in ethanol (B145695) is subjected to catalytic hydrogenation.

-

Catalyst: Palladium on carbon (Pd/C) is used as the catalyst.

-

Conditions: The reaction is carried out in the presence of ammonia water at a pressure of 2 atmospheres and a temperature of 60°C for 3 hours.

-

Work-up: After the reaction, the catalyst is filtered off, and the solvent is concentrated to yield 3-Amino-2,2-dimethylpropanamide. A reported yield for this step is 78%.

Application in the Synthesis of Aliskiren

3-Amino-2,2-dimethylpropanamide is a crucial building block in the synthesis of Aliskiren, the first-in-class direct renin inhibitor used for the treatment of hypertension.[6] Aliskiren acts by blocking the renin-angiotensin-aldosterone system (RAAS) at its initial step, the conversion of angiotensinogen (B3276523) to angiotensin I by renin.

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Aliskiren's mechanism of action directly targets the enzyme renin, which is the rate-limiting step of this pathway.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Aliskiren.

Final Step in Aliskiren Synthesis

The final key step in many reported syntheses of Aliskiren involves the aminolysis of a protected amino-lactone intermediate with 3-Amino-2,2-dimethylpropanamide.

Reaction Scheme:

Caption: Final steps in the synthesis of Aliskiren involving 3-Amino-2,2-dimethylpropanamide.

Experimental Protocol (Generalized from Patent Literature):

-

A protected amino-lactone intermediate is reacted with 3-Amino-2,2-dimethylpropanamide.

-

The reaction is typically carried out in a suitable solvent at elevated temperatures.

-

Following the aminolysis, a deprotection step is required to remove the protecting groups (e.g., Boc group) from the resulting intermediate to yield the final Aliskiren product.

While detailed, step-by-step protocols with specific quantities and yields for this final coupling and deprotection are often proprietary and found within patent literature, one publication describes the aminolysis of a nitrolactone intermediate with 3-amino-2,2-dimethylpropionamide, followed by nitro-group reduction and Boc-deprotection to yield Aliskiren.[7][8]

Other Pharmaceutical Applications

The utility of the 2,2-dimethylpropanamide scaffold extends beyond Aliskiren. This structural motif is valued in medicinal chemistry for its metabolic stability and its ability to impart conformational rigidity to molecules. While specific examples of other commercial drugs synthesized directly from 3-Amino-2,2-dimethylpropanamide are not widely reported in the public domain, various derivatives of substituted propanamides are being investigated for a range of therapeutic applications. For instance, 3-Hydroxy-N-isopropyl-2,2-dimethylpropanamide serves as an intermediate in the synthesis of antimicrobial agents.[5] This highlights the potential for 3-Amino-2,2-dimethylpropanamide and its analogues to be used in the development of new chemical entities for various disease targets.

Conclusion

3-Amino-2,2-dimethylpropanamide is a fundamentally important intermediate in pharmaceutical manufacturing, most notably as a cornerstone in the synthesis of the antihypertensive drug Aliskiren. The synthetic routes to this intermediate are well-established and optimized for industrial-scale production. Its role in the convergent synthesis of Aliskiren underscores the importance of strategically designed building blocks in the efficient construction of complex drug molecules. As research in medicinal chemistry continues to evolve, the unique structural and chemical properties of 3-Amino-2,2-dimethylpropanamide and its derivatives will likely lead to their incorporation into a new generation of therapeutic agents.

References

- 1. scbt.com [scbt.com]

- 2. 3-Amino-2,2-dimethylpropanamide [srdpharma.com]

- 3. 3-Amino-2,2-dimethylpropanamide | C5H12N2O | CID 11159315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents [patents.google.com]

- 5. 3-amino-N-ethyl-2,2-dimethylpropanamide | 1250599-62-2 | Benchchem [benchchem.com]

- 6. WO2011091677A1 - Preparation method of aliskiren intermediate 3-amino-2,2-dimethyl propanamide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Amino-2,2-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2,2-dimethylpropanamide is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of Aliskiren (B1664508), a direct renin inhibitor for the treatment of hypertension.[1][2] This technical guide provides a comprehensive review of its chemical properties, synthesis, and known biological relevance. Detailed experimental protocols for its preparation are presented, alongside structured data tables for easy reference. Visual diagrams of key synthetic pathways are included to facilitate a deeper understanding of its production.

Chemical and Physical Properties

3-Amino-2,2-dimethylpropanamide is a white to off-white solid at room temperature.[2] Its fundamental properties are summarized in the table below, compiled from various chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂O | [1][3] |

| Molecular Weight | 116.16 g/mol | [1][2][3] |

| CAS Number | 324763-51-1 | [1][2][3] |

| IUPAC Name | 3-amino-2,2-dimethylpropanamide | [1] |

| Melting Point | 79-82°C | [2] |

| Appearance | White to Off-White Solid | [2] |

| Solubility | DMSO, Methanol | [2] |

| InChIKey | HKQZJXVIXAPOPZ-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(CN)C(=O)N | [1] |

Synthesis of 3-Amino-2,2-dimethylpropanamide

The synthesis of 3-Amino-2,2-dimethylpropanamide has been approached through various routes. The most common methods involve multi-step processes starting from readily available materials. Two prominent synthetic pathways are detailed below.

Synthesis from Hydroxymethyl Trimethylacetic Acid

A widely documented method involves the use of hydroxymethyl trimethylacetic acid as the starting material. This process consists of three main steps: esterification, protection of the hydroxyl group, and subsequent ammonolysis.[4]

Step 1: Esterification of Hydroxymethyl Trimethylacetic Acid

-

In a 2L three-necked flask, add 450g (3.8 mol) of hydroxypivalic acid, 800mL of methanol, and 5mL of concentrated sulfuric acid.[4]

-

Reflux the mixture for 6 hours. Monitor the reaction to completion using gas chromatography (GC).[4]

-

After the reaction is complete, cool the mixture and process it to obtain methyl 3-hydroxy-2,2-dimethylpropionate. A yield of 74% with 99.8% purity can be achieved after distillation under reduced pressure.[5]

Step 2: Protection of the Hydroxyl Group

-

The hydroxyl group of the resulting ester is then protected, for example, by reacting it with methanesulfonyl chloride (mesyl chloride) or p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base.[4]

Step 3: Ammonolysis

-

Take the protected ester (e.g., 3-mesyloxy-2,2-dimethylpropionate, 0.1 mol) and add it to 250mL of 28% concentrated aqueous ammonia.[4]

-

Reflux the mixture for 5 hours.[4]

-

Cool the reaction to room temperature.[4]

-

Add 100mL of toluene (B28343) and concentrate to remove water, yielding 3-Amino-2,2-dimethylpropanamide.[4] Yields of 80-85% have been reported for this step.[4]

Synthesis from Cyanoacetic Acid Derivatives

An alternative industrial preparation method starts with cyanoacetic acid derivatives. This route involves methylation, amination, and reduction steps.[6]

Step 1: Methylation of Cyanoacetic Acid Derivative

-

A suitable cyanoacetic acid ester (e.g., ethyl cyanoacetate) is methylated.[6]

Step 2: Amination

-

The methylated intermediate is then aminated.[6]

Step 3: Reduction

-

The resulting 2,2-dimethylaminoacetamide is dissolved in ethanol.[6]

-

Ammonia water and a palladium on carbon catalyst (20g) are added.[6]

-

The mixture is hydrogenated at 2 atmospheres and 60°C for 3 hours.[6]

-

After hydrogenation, the mixture is filtered and concentrated to obtain 3-Amino-2,2-dimethylpropanamide. A yield of 78% has been reported for this reduction step.[6]

Biological Activity and Applications

The primary application of 3-Amino-2,2-dimethylpropanamide is as a crucial building block in the synthesis of Aliskiren.[2][5][6] Aliskiren is a potent and selective inhibitor of the enzyme renin, which plays a key role in the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure.

While there is limited literature on the intrinsic biological activity of 3-Amino-2,2-dimethylpropanamide itself, it is identified as a metabolite of Aliskiren.[1] The specific mechanism of action or pharmacological effects of the compound on its own are not well-documented.[5] Its significance lies in its structural contribution to the final drug molecule.

Derivatives of the propanamide scaffold have been explored for various biological activities, including antiproliferative effects against cancer cell lines.[5] For instance, N-Benzyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide has demonstrated antiproliferative activity against HeLa cervical cancer cells with an IC₅₀ of 12.3 µM.[5] This suggests that the 2,2-dimethylpropanamide core can serve as a scaffold for the development of other biologically active compounds.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Amino-2,2-dimethylpropanamide is classified as causing serious eye damage.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses and gloves, should be observed when handling this compound.

Conclusion

3-Amino-2,2-dimethylpropanamide is a well-characterized chemical intermediate with established synthetic routes and a critical role in the pharmaceutical industry, particularly in the production of the antihypertensive drug Aliskiren. While its own biological activity is not extensively studied, its structural framework holds potential for the development of novel therapeutic agents. The detailed synthetic protocols and compiled data in this guide serve as a valuable resource for researchers and professionals in drug discovery and development.

References

- 1. 3-Amino-2,2-dimethylpropanamide | C5H12N2O | CID 11159315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-2,2-dimethylpropanamide [srdpharma.com]

- 3. scbt.com [scbt.com]

- 4. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents [patents.google.com]

- 5. 3-amino-N-ethyl-2,2-dimethylpropanamide | 1250599-62-2 | Benchchem [benchchem.com]

- 6. WO2011091677A1 - Preparation method of aliskiren intermediate 3-amino-2,2-dimethyl propanamide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of 3-Amino-2,2-dimethylpropanamide in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2,2-dimethylpropanamide is a versatile bifunctional building block increasingly utilized in organic synthesis, most notably as a key intermediate in the preparation of the direct renin inhibitor, Aliskiren.[1][2] Its synthetic utility is dictated by the interplay of its primary amino group and the unique steric and conformational constraints imposed by the gem-dimethyl substitution on the propanamide backbone. This technical guide elucidates the core mechanisms through which this compound participates in and influences synthetic transformations, providing a foundational understanding for its application in pharmaceutical and materials science research.

Core Mechanistic Principles

The reactivity of 3-Amino-2,2-dimethylpropanamide in synthetic contexts is governed by two primary structural features: the nucleophilicity of the primary amine and the steric and conformational effects of the adjacent gem-dimethyl group.

Nucleophilicity of the Primary Amine

The terminal primary amino group (-NH₂) serves as the primary reactive center, functioning as a potent nucleophile. This allows it to participate in a wide array of bond-forming reactions, including:

-

Acylation and Amidation: The amine readily attacks acylating agents such as acid chlorides, anhydrides, and esters to form amide bonds. A critical industrial application of this reactivity is the aminolysis of a lactone intermediate in the synthesis of Aliskiren.[2][3]

-

Condensation Reactions: The amino group can condense with carbonyl compounds (aldehydes and ketones) to form imines, which can be intermediates in various cyclization and multicomponent reactions for the synthesis of heterocyclic systems.[4][5][6]

The steric hindrance presented by the neopentyl-like framework can modulate the reactivity of the amine. While it remains a strong nucleophile, the bulky gem-dimethyl groups can introduce selectivity in reactions with sterically demanding electrophiles.[7][8]

The Thorpe-Ingold (gem-Dimethyl) Effect

The presence of the gem-dimethyl group at the C2 position is a crucial feature that significantly influences the kinetics and thermodynamics of intramolecular reactions. This phenomenon, known as the Thorpe-Ingold effect, promotes cyclization reactions by altering the bond angles and conformational preferences of the molecule.[1][9]

The gem-dimethyl substitution compresses the internal bond angle between the reacting functionalities, bringing them into closer proximity and increasing the probability of a successful ring-closing event.[1][9] This effect is particularly pronounced in the formation of 5- and 6-membered rings.[10] In the context of 3-Amino-2,2-dimethylpropanamide, this translates to an enhanced propensity for intramolecular cyclization following an initial intermolecular reaction, making it a valuable precursor for the synthesis of various heterocyclic scaffolds.

Applications in Synthesis

Role in the Synthesis of Aliskiren

3-Amino-2,2-dimethylpropanamide is a pivotal building block in the industrial synthesis of Aliskiren.[2][3] In a key step, it acts as a nucleophile in the ring-opening aminolysis of a lactone intermediate.

The workflow for this transformation can be visualized as follows:

The primary amine of 3-Amino-2,2-dimethylpropanamide attacks the electrophilic carbonyl carbon of the lactone, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the ester bond and the formation of a new amide linkage, yielding the open-chain precursor to Aliskiren.

Utility in Heterocyclic Synthesis

The bifunctional nature of 3-Amino-2,2-dimethylpropanamide makes it an attractive starting material for the construction of nitrogen-containing heterocycles. The general strategy involves an initial reaction of the amino group with a suitable precursor, followed by an intramolecular cyclization that is often facilitated by the Thorpe-Ingold effect.

While a direct documented use of 3-Amino-2,2-dimethylpropanamide in the Biginelli reaction is not prevalent in the reviewed literature, its structural motifs are amenable to this type of transformation. A plausible reaction pathway would involve the condensation of the amino group with an aldehyde and a β-ketoester.

Analogous to the Biginelli reaction, the primary amine of 3-Amino-2,2-dimethylpropanamide can, in principle, serve as the nitrogen source in a Hantzsch-type pyridine (B92270) synthesis. This would involve a multi-component reaction with two equivalents of a β-dicarbonyl compound and an aldehyde.

Quantitative Data

The following tables summarize key quantitative data for the synthesis of 3-Amino-2,2-dimethylpropanamide and its application in the Aliskiren synthesis.

Table 1: Synthesis of 3-Amino-2,2-dimethylpropanamide

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Tolysulfonyl methyl ester | 28% aq. NH₃ | Toluene (for workup) | Reflux | 6 | 80 | [11] |

| 2,2-Dimethyl cyanoacetamide | H₂, Pd/C, aq. NH₃ | Ethanol | 60 | 3 | 78 | [12] |

Table 2: Application in Aliskiren Synthesis (Aminolysis Step)

| Lactone Intermediate | Amine | Catalyst/Conditions | Solvent | Temperature (°C) | Yield (%) | Reference |

| Protected γ-lactone | 3-Amino-2,2-dimethylpropanamide | Carboxylic acid promoted | - | High Temp. | High | [2][13] |

Note: Specific yields for the aminolysis step in the industrial synthesis of Aliskiren are often proprietary. The references indicate high conversion for this step.

Experimental Protocols

Synthesis of 3-Amino-2,2-dimethylpropanamide via Ammonolysis

This protocol is adapted from the procedure described in the literature.[11]

-

To a round-bottom flask equipped with a reflux condenser, add 3-(tosyloxy)-2,2-dimethylpropanoate (1 equivalent).

-

Add concentrated aqueous ammonia (B1221849) (28%) in sufficient volume to ensure complete dissolution and reaction.

-

Heat the mixture to reflux and maintain for 6 hours.

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., toluene).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield 3-Amino-2,2-dimethylpropanamide.

General Procedure for Lactone Aminolysis (Conceptual)

This protocol outlines a general procedure for the aminolysis of a lactone, as seen in the Aliskiren synthesis.

-

Dissolve the lactone intermediate (1 equivalent) in a suitable high-boiling aprotic solvent.

-

Add 3-Amino-2,2-dimethylpropanamide (1-1.5 equivalents).

-

If required, add a catalyst (e.g., a Lewis acid or a carboxylic acid promoter).

-

Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture and dilute with an appropriate organic solvent.

-

Perform an aqueous workup to remove any unreacted amine and catalyst.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Conclusion

3-Amino-2,2-dimethylpropanamide is a valuable and versatile building block in modern organic synthesis. Its mechanism of action is a direct consequence of the nucleophilic character of its primary amine, which is sterically and conformationally influenced by the adjacent gem-dimethyl group. This unique structural arrangement allows it to serve as an effective nucleophile in intermolecular reactions and promotes subsequent intramolecular cyclizations via the Thorpe-Ingold effect. A thorough understanding of these mechanistic principles is crucial for leveraging the full synthetic potential of this compound in the development of pharmaceuticals and other advanced materials.

References

- 1. books.lucp.net [books.lucp.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 6. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. echemi.com [echemi.com]

- 9. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 10. Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-amino-N-ethyl-2,2-dimethylpropanamide | 1250599-62-2 | Benchchem [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. US20130071899A1 - Process for Producing Aliskiren - Google Patents [patents.google.com]

Solubility of 3-Amino-2,2-dimethylpropanamide in various solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2,2-dimethylpropanamide is a chemical compound of interest in pharmaceutical research and development. A thorough understanding of its solubility in various solvents is crucial for a wide range of applications, including formulation development, synthesis, and purification processes. This technical guide provides a comprehensive overview of the known solubility characteristics of 3-Amino-2,2-dimethylpropanamide, along with detailed experimental protocols for determining its solubility.

While specific quantitative solubility data for 3-Amino-2,2-dimethylpropanamide is not widely available in published literature, it is known to be soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[1] To facilitate further research and development, this guide presents a generalized, robust experimental workflow for determining the solubility of this compound in a variety of solvents.

Physicochemical Properties of 3-Amino-2,2-dimethylpropanamide

A summary of the key physicochemical properties of 3-Amino-2,2-dimethylpropanamide is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂N₂O | [2][3] |

| Molecular Weight | 116.16 g/mol | [2][3] |

| IUPAC Name | 3-amino-2,2-dimethylpropanamide | [2] |

| CAS Number | 324763-51-1 | [3] |

| Appearance | White to Off-White Solid | |

| Melting Point | 79-82°C |

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Notes |

| Water | |||||

| Methanol | |||||

| Ethanol | |||||

| Isopropanol | |||||

| Acetone | |||||

| Acetonitrile (B52724) | |||||

| Dimethyl Sulfoxide (DMSO) | |||||

| N,N-Dimethylformamide (DMF) | |||||

| Other (Specify) |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of 3-Amino-2,2-dimethylpropanamide using the widely accepted shake-flask method. This method is considered the gold standard for solubility measurements.

4.1. Materials and Equipment

-

3-Amino-2,2-dimethylpropanamide (high purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or other suitable analytical instrument

-

Pipettes and other standard laboratory glassware

4.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Amino-2,2-dimethylpropanamide to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a time-course experiment to determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-MS/MS, to determine the concentration of 3-Amino-2,2-dimethylpropanamide.

-

4.3. Analytical Method: HPLC-MS/MS

-

Chromatographic Conditions: A C18 column is often suitable for the separation of small polar molecules. The mobile phase can be a gradient of water and acetonitrile or methanol, with a small amount of an additive like formic acid to improve peak shape.

-

Mass Spectrometry: Detection can be performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. The precursor and product ions for 3-Amino-2,2-dimethylpropanamide would need to be determined by direct infusion.

-

Calibration: Prepare a series of standard solutions of 3-Amino-2,2-dimethylpropanamide of known concentrations. Analyze these standards to generate a calibration curve from which the concentration of the unknown samples can be determined.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 3-Amino-2,2-dimethylpropanamide.

Caption: Experimental workflow for solubility determination.

References

Technical Guide: Physicochemical Properties and Synthesis of 3-Amino-2,2-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, specifically the melting and boiling points, of 3-Amino-2,2-dimethylpropanamide. It also includes a general experimental protocol for melting point determination and illustrates a key synthetic pathway for this compound, which is a significant intermediate in the synthesis of the antihypertensive drug, Aliskiren (B1664508).[1][2][3][4]

Core Physical Properties

The accurate determination of physical constants such as melting and boiling points is fundamental in the characterization and quality control of chemical compounds.

Data Presentation

The table below summarizes the available quantitative data for the physical properties of 3-Amino-2,2-dimethylpropanamide.

| Property | Value | Source |

| Melting Point | 79-82 °C | --INVALID-LINK--[5] |

| Boiling Point | No Data Available | --INVALID-LINK--[5] |

| Molecular Weight | 116.16 g/mol | --INVALID-LINK--[6] |

| Molecular Formula | C₅H₁₂N₂O | --INVALID-LINK--[6] |

| Appearance | White to Off-White Solid | --INVALID-LINK--[5] |

| Solubility | DMSO, Methanol | --INVALID-LINK--[5] |

Experimental Protocols

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following is a general protocol for the determination of the melting point of a solid organic compound like 3-Amino-2,2-dimethylpropanamide using a capillary melting point apparatus.[7][8]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of 3-Amino-2,2-dimethylpropanamide

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the sample of 3-Amino-2,2-dimethylpropanamide is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm high.

-

Placing the Sample in the Apparatus: Insert the capillary tube into the sample holder of the melting point apparatus.

-

Heating:

-

For an unknown compound, a preliminary rapid heating can be performed to get an approximate melting range.

-

For a known compound, set the heating rate to increase the temperature gradually, about 1-2 °C per minute, as the temperature approaches the expected melting point.

-

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).

-

Reporting: The melting point is reported as a range of these two temperatures.

Synthesis Pathway

3-Amino-2,2-dimethylpropanamide is a key intermediate in the industrial synthesis of Aliskiren, a direct renin inhibitor used for treating hypertension.[1][3][9] One common synthetic route involves the methylation, amination, and subsequent reduction of a cyanoacetic acid derivative.[1] Another approach starts from hydroxymethyl trimethylacetic acid, which undergoes esterification, protection, and ammonolysis.[9]

The following diagram illustrates a simplified synthetic pathway to obtain 3-Amino-2,2-dimethylpropanamide.

Caption: Synthesis of 3-Amino-2,2-dimethylpropanamide.

References

- 1. WO2011091677A1 - Preparation method of aliskiren intermediate 3-amino-2,2-dimethyl propanamide - Google Patents [patents.google.com]

- 2. Formal total synthesis of aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20130071899A1 - Process for Producing Aliskiren - Google Patents [patents.google.com]

- 4. medkoo.com [medkoo.com]

- 5. 3-Amino-2,2-dimethylpropanamide [srdpharma.com]

- 6. 3-Amino-2,2-dimethylpropanamide | C5H12N2O | CID 11159315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents [patents.google.com]

The Cornerstone of Aliskiren Synthesis: A Technical Guide to the Key Lactone Intermediate

For Researchers, Scientists, and Drug Development Professionals

Aliskiren (B1664508), the first-in-class direct renin inhibitor for the treatment of hypertension, represents a significant milestone in medicinal chemistry. Its complex stereochemistry and unique molecular architecture necessitate a sophisticated and highly controlled synthetic strategy. Central to many successful and industrially viable syntheses of Aliskiren is a pivotal γ-lactone intermediate. This versatile building block, typically functionalized with an azide (B81097) or a protected amine, encapsulates several of the required stereocenters, streamlining the subsequent elaboration to the final active pharmaceutical ingredient (API).

This technical guide provides an in-depth exploration of the synthesis and significance of this key lactone intermediate, offering detailed experimental protocols, quantitative data, and a visualization of the synthetic and biological pathways.

The Key Intermediate: An Azido-Lactone

A prevalent and strategically important intermediate in the synthesis of Aliskiren is the azido-lactone, specifically (3S,5S)-5-[(1S,3S)-1-azido-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]dihydro-3-(1-methylethyl)-2(3H)-furanone . This compound contains four of the five stereocenters of Aliskiren, making its efficient and stereoselective synthesis a critical objective.

Synthetic Pathway Overview

The synthesis of Aliskiren via the azido-lactone intermediate is a convergent process. A key step involves the stereoselective formation of the lactone ring, followed by the introduction of the azide group, which serves as a precursor to the primary amine in the final molecule. The lactone is then opened via aminolysis with a protected amino amide, and subsequent reduction of the azide yields Aliskiren.

Experimental Protocols

The following are representative experimental protocols for the key transformations in the synthesis of Aliskiren, based on procedures described in the scientific and patent literature.

Step 1: Synthesis of the Bromo-Lactone Precursor

This step involves the coupling of two main fragments and a subsequent halolactonization to form the lactone ring with the desired stereochemistry.

-

Reaction: Coupling of 2-(3-methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene with a (2S, 4E)-5-chloro-2-isopropyl-4-pentenoic acid derivative, followed by halolactonization.

-

Reagents & Conditions:

-

Grignard formation from the aromatic bromide.

-

Coupling with the pentenoic acid derivative.

-

Halolactonization using N-bromosuccinimide (NBS) and phosphoric acid.

-

-

Protocol: A detailed experimental protocol was not provided in the searched documents, however, the general transformation is outlined in various patents.[1]

Step 2: Formation of the Key Azido-Lactone Intermediate

The bromo-lactone is converted to the corresponding azido-lactone through nucleophilic substitution.

-